molecular formula C9H6N2O4 B12871198 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871198
M. Wt: 206.15 g/mol
InChI Key: LTYRXBZGRJWXGL-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by a nitro group attached to the benzene ring fused with the oxazole ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with acetic anhydride, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted oxazole compounds.

Scientific Research Applications

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoxazole: Similar structure but without the ethanone group, affecting its chemical properties and reactivity.

Uniqueness: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the nitro and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-(4-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-8-6(11(13)14)3-2-4-7(8)15-9/h2-4H,1H3

InChI Key

LTYRXBZGRJWXGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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